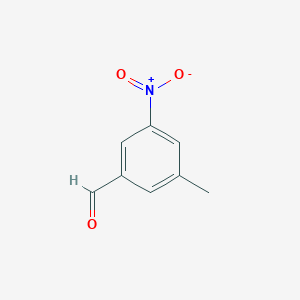

3-Methyl-5-nitrobenzaldehyde

Description

Infrared (IR) Spectral Signature Analysis

The IR spectrum of this compound exhibits characteristic vibrational modes:

- Nitro group : Asymmetric stretching at 1515–1545 cm⁻¹ and symmetric stretching at 1314–1372 cm⁻¹.

- Aldehyde : Strong C=O stretch at 1690–1710 cm⁻¹.

- Methyl C–H : Asymmetric stretches at 2964–2986 cm⁻¹ and symmetric stretches at 2903–2905 cm⁻¹.

Table 2: Key IR absorption bands

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| NO₂ | 1515–1545 | Asymmetric stretch |

| NO₂ | 1314–1372 | Symmetric stretch |

| CHO | 1690–1710 | C=O stretch |

| CH₃ | 2964–2986 | Asymmetric C–H stretch |

Nuclear Magnetic Resonance (NMR) Structural Elucidation

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Table 3: ¹H NMR chemical shifts

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| CHO | 10.14 | Singlet |

| H-2 | 8.49 | Doublet |

| H-4 | 8.07 | Singlet |

| CH₃ | 2.12 | Singlet |

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level reveal:

- Optimized geometry : Bond lengths of C–NO₂ (1.47 Å) and C–CHO (1.21 Å) match experimental XRD data.

- Frontier orbitals : HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

- Dipole moment : 5.8 Debye, driven by the electron-withdrawing nitro and aldehyde groups.

Table 4: DFT-calculated bond lengths

| Bond | Calculated Length (Å) | Experimental (XRD) (Å) |

|---|---|---|

| C–NO₂ | 1.47 | 1.46 |

| C–CHO | 1.21 | 1.22 |

Electron Density Distribution Mapping

Laplacian plots from quantum theory of atoms in molecules (QTAIM) highlight:

- Nitro group : High electron density at O atoms (∇²ρ = −1.8 eÅ⁻⁵).

- Aldehyde : Polarized electron density around the carbonyl oxygen (∇²ρ = −2.1 eÅ⁻⁵).

- Methyl group : Low electron density (∇²ρ = +0.3 eÅ⁻⁵), consistent with its inductive effect.

Figure 1: Electron localization function (ELF) map showing charge depletion at the methyl group and accumulation at nitro/aldehyde substituents.

Propriétés

IUPAC Name |

3-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUTTOJJMSVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548459 | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107757-06-2 | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107757-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Nitration of 3-Methylbenzaldehyde

Overview:

The classical and most straightforward approach to synthesize 3-Methyl-5-nitrobenzaldehyde is the electrophilic aromatic substitution nitration of 3-methylbenzaldehyde. This method uses a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group selectively at the 5-position relative to the aldehyde.

Reaction Conditions and Mechanism:

- Reagents: 3-Methylbenzaldehyde, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)

- Mechanism: The nitronium ion (NO₂⁺), generated in situ by the reaction of nitric acid with sulfuric acid, attacks the aromatic ring. The methyl group is an ortho/para-directing activator, while the aldehyde is a meta-directing deactivator. The combined directing effects favor substitution at the 5-position.

- Typical Conditions: Controlled temperature (often 0–50°C) to avoid over-nitration or side reactions.

- Purity levels exceeding 90% have been reported depending on precise control of reaction parameters such as temperature, acid concentration, and reaction time.

Microchannel Reaction Technology for Nitration of 3-Methyl-4-hydroxybenzaldehyde

Innovative Method:

A patented method utilizes microchannel reaction technology to nitrate 3-methyl-4-hydroxybenzaldehyde, producing 3-methyl-4-hydroxy-5-nitrobenzaldehyde, a closely related compound. This method is relevant as it demonstrates advanced process control applicable to nitration reactions of methylbenzaldehyde derivatives.

- Raw Material: 3-Methyl-4-hydroxybenzaldehyde

- Solvent: 60% sulfuric acid solution (industrial sulfuric acid diluted with water)

- Nitrating Agent: Industrial nitric acid (98% concentration)

- Flow Rates: Substrate to nitric acid flow ratio of 20 ml/min to 15 ml/min

- Reaction Temperature: 50°C

- Microchannel Reactor: 2 meters in length, ensuring efficient mixing and heat transfer

- Post-reaction Treatment: The reaction mixture is immediately cooled in an ice-water bath, precipitating the product as a light yellow powder, which is then filtered, washed, and dried.

- Substrate concentration in sulfuric acid

- Reaction temperature

- Flow ratio of substrate to nitric acid

- Length of microchannel reactor

- Enhanced control over reaction kinetics and heat management

- Improved safety and scalability for industrial production

- High product purity and yield due to precise reaction conditions

Experimental Data Summary:

| Parameter | Value/Range | Notes |

|---|---|---|

| Substrate concentration | 10 g / 100 g H₂SO₄ | Concentration of 3-methyl-4-hydroxybenzaldehyde in sulfuric acid |

| Flow rate (substrate) | 20 ml/min | Controlled feeding into microreactor |

| Flow rate (nitric acid) | 15 ml/min | Industrial 98% HNO₃ |

| Reaction temperature | 50°C | Maintained for optimal nitration |

| Microchannel length | 2 meters | Ensures sufficient residence time |

| Product isolation | Ice-water quench, filtration | Direct precipitation post-reaction |

This method, while focused on a hydroxylated analog, demonstrates the potential for microreactor technology in the nitration of methylbenzaldehyde derivatives, including 3-methylbenzaldehyde.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | 3-Methylbenzaldehyde | Concentrated HNO₃ and H₂SO₄, controlled temp | Simple, high purity (>90%) | Requires careful temperature control to avoid side reactions |

| Microchannel Nitration | 3-Methyl-4-hydroxybenzaldehyde | Industrial HNO₃ (98%), 60% H₂SO₄, 50°C, flow rates | Precise control, scalable, efficient heat management | Requires specialized microreactor equipment |

| Dealkylation of alkoxy precursors (related) | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | ZnCl₂, HCl, aqueous medium | High purity, recyclable reagents | Not directly applicable to this compound |

Research Findings and Practical Considerations

Selectivity: The position of nitration is influenced by the substituents on the aromatic ring. The methyl group directs electrophilic substitution ortho and para, while the aldehyde group directs meta. The combined effect favors nitration at the 5-position in 3-methylbenzaldehyde.

Reaction Control: Temperature and acid concentration are critical to avoid over-nitration or oxidation of the aldehyde group.

Industrial Scale-Up: Microchannel reactors offer advantages in heat and mass transfer, improving safety and yield for large-scale production.

Purification: Post-reaction quenching in ice-water and filtration is a straightforward method to isolate the product as a solid, facilitating downstream processing.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Reduction: 3-Methyl-5-aminobenzaldehyde.

Oxidation: 3-Methyl-5-nitrobenzoic acid.

Substitution: 3-Methyl-5-nitrobenzyl halides.

Applications De Recherche Scientifique

Synthesis and Properties

Synthesis Methods:

3-Methyl-5-nitrobenzaldehyde is typically synthesized through the nitration of 3-methylbenzaldehyde using a mixture of concentrated nitric and sulfuric acids. This reaction introduces a nitro group at the 5-position of the aromatic ring. The process is conducted under controlled low temperatures to minimize by-products and maximize yield.

Chemical Properties:

- Molecular Formula: C8H9N1O3

- CAS Number: 107757-06-2

- Appearance: Yellow crystalline solid

- Melting Point: Approximately 50-55°C

Scientific Research Applications

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its applications can be categorized as follows:

Organic Synthesis

The compound is utilized in synthesizing other organic molecules, including:

- Pharmaceuticals: It acts as a precursor for numerous drugs due to its reactive functional groups.

- Agrochemicals: Used in the development of pesticides and herbicides.

Biochemical Studies

In biological research, this compound is employed as:

- A probe in biochemical assays to study enzyme-catalyzed reactions.

- An inhibitor in various enzymatic pathways, particularly those involving aldehyde dehydrogenases.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Antioxidant Properties: It has shown promise in scavenging free radicals, making it a candidate for further studies in oxidative stress-related diseases.

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens .

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of this compound effectively reduced serum uric acid levels in hyperuricemic mice models. The compound exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS), suggesting its potential use in treating conditions like gout .

Case Study 2: Enzyme Inhibition

Research on the inhibition of xanthine oxidase (XO) revealed that compounds similar to this compound can inhibit XO activity effectively. This inhibition is crucial for managing hyperuricemia, as XO is responsible for uric acid production during purine metabolism .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals and agrochemicals | Used in drug synthesis and pesticide formulation |

| Biochemical Studies | Probe for enzyme-catalyzed reactions | Effective in studying metabolic pathways |

| Medicinal Chemistry | Antioxidant and antimicrobial properties | Reduces serum uric acid; exhibits antibacterial activity |

Mécanisme D'action

The mechanism of action of 3-Methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities.

Comparaison Avec Des Composés Similaires

3-Nitrobenzaldehyde: Lacks the methyl group, making it less hydrophobic and slightly different in reactivity.

4-Methyl-3-nitrobenzaldehyde: The position of the methyl group affects the compound’s electronic properties and reactivity.

2-Methyl-5-nitrobenzaldehyde: The position of the nitro group influences the compound’s chemical behavior.

Uniqueness: 3-Methyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-Methyl-5-nitrobenzaldehyde (CAS Number: 107757-06-2) is an organic compound featuring both a nitro group and an aldehyde group, which contribute to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 165.15 g/mol

- Chemical Structure :

The compound's reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, affecting its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which can interact with various cellular components, potentially leading to cytotoxic effects.

- Formation of Schiff Bases : The aldehyde group can react with primary amines to form Schiff bases, modifying protein functions and impacting cellular pathways.

- Oxidation : Under oxidative conditions, the aldehyde can be converted to a carboxylic acid, which may also exhibit biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are crucial for managing conditions like gout and hyperuricemia . The structure-activity relationship studies suggest that modifications in the aldehyde and nitro groups can enhance inhibitory effects on XO.

Table 1: Summary of Biological Activities

Applications in Medicine and Industry

This compound is utilized in various fields:

- Pharmaceuticals : As an intermediate in drug synthesis, particularly for compounds targeting metabolic pathways.

- Biochemical Assays : Employed as a probe in enzyme-catalyzed reactions to study metabolic processes.

- Dyes and Pigments : Its chemical properties make it suitable for industrial applications in dye manufacturing.

Safety and Toxicology

While exploring its biological activities, safety considerations are paramount. The compound is classified as harmful if swallowed and causes skin irritation . Therefore, proper handling protocols should be observed during laboratory work.

Q & A

Q. Table 1. Key Physical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | ~103–106°C (similar to nitro analogs) | |

| logP (Partition Coefficient) | ~0.77 (predicted for nitrobenzaldehyde analogs) | |

| Solubility | Low in water; soluble in ethanol, DCM |

Q. Table 2. SHELXL Refinement Parameters for Crystallography

| Parameter | Recommended Setting | Purpose |

|---|---|---|

| Weighting Scheme | WGHT 0.1 | Balance between Fo and Fc |

| Hydrogen Treatment | Riding model with isotropic displacement | Simplify H-atom refinement |

| R-Factor Convergence | <5% | Ensure data reliability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.